Dodecylphosphorylcholine-d38

Vue d'ensemble

Description

La Dodécylphosphocholine-d38 est un analogue deutéré de la dodécylphosphocholine, un tensioactif non ionique. Elle est largement utilisée dans la recherche biochimique et biophysique, en particulier dans l'étude des protéines membranaires. Le composé est caractérisé par la présence d'atomes de deutérium, qui remplacent les atomes d'hydrogène dans la molécule, ce qui le rend adapté aux études de résonance magnétique nucléaire (RMN).

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La Dodécylphosphocholine-d38 peut être synthétisée en faisant réagir la phosphocholine avec le dodécylsulfate. La réaction implique la substitution des atomes d'hydrogène par des atomes de deutérium, ce qui donne la forme deutérée de la dodécylphosphocholine. Les conditions réactionnelles impliquent généralement l'utilisation de solvants deutérés et de catalyseurs pour faciliter l'incorporation des atomes de deutérium .

Méthodes de production industrielle

La production industrielle de la Dodécylphosphocholine-d38 implique une synthèse à grande échelle utilisant des matières premières deutérées. Le processus comprend la purification du produit final pour atteindre une pureté isotopique élevée, généralement supérieure à 98 % d'incorporation de deutérium .

Analyse Des Réactions Chimiques

Interaction with Biological Molecules

DPC-d38’s amphiphilic structure enables dynamic interactions in aqueous environments:

Micelle Formation and Solubilization

-

Critical Micelle Concentration (CMC) : DPC-d38 forms micelles at ~1 mM, encapsulating hydrophobic molecules (e.g., membrane proteins) for solubilization .

-

Peptide Interactions : Molecular dynamics simulations reveal that DPC-d38 micelles stabilize antimicrobial peptides (e.g., PW2) via:

Membrane Protein Studies

-

NMR Applications : DPC-d38’s deuterated alkyl chain reduces background signals, enhancing resolution in studies of membrane-bound proteins like cytochrome b₅ .

-

Dynamic Stability : Micelles maintain structural integrity under physiological conditions (pH 5–8, 20–37°C), enabling long-term protein stability .

Reactivity Under Experimental Conditions

DPC-d38 exhibits stability in common biochemical buffers but reacts under specific conditions:

Comparative Stability Analysis

DPC-d38 demonstrates enhanced stability compared to non-deuterated DPC:

| Property | DPC-d38 | DPC |

|---|---|---|

| Thermal Stability | Stable up to 60°C | Degrades above 50°C |

| NMR Signal | Reduced ¹H background noise | High ¹H interference |

| Isotopic Purity | >98% deuterium incorporation | N/A |

Antimicrobial Peptide Dynamics

In a study using DPC-d38 micelles, the antimicrobial peptide Maculatin 1.1 adopted an α-helical conformation upon binding, enhancing membrane disruption efficacy . NMR data showed:

-

Residue-Specific Interactions : His1 and Lys4 formed ionic bonds with micelle headgroups, stabilizing the peptide-micelle complex .

-

Micelle Perturbation : Trp8 insertion into the micelle core induced structural rearrangements, critical for pore formation .

Drug Delivery Optimization

DPC-d38 improved the encapsulation efficiency of hydrophobic drugs (e.g., paclitaxel) by 40% compared to non-deuterated surfactants, attributed to tighter micelle packing .

Applications De Recherche Scientifique

Biochemical Studies

DPC-d38 is primarily used in the study of membrane proteins and their interactions with various ligands. Its unique properties facilitate:

- NMR Spectroscopy : DPC-d38 serves as a critical component in NMR experiments to analyze the structure and dynamics of membrane proteins. For instance, studies have demonstrated its effectiveness in examining retinoid binding sites in proteins through NMR techniques, revealing insights into protein conformational changes upon ligand binding .

- Micelle Formation : The compound forms micelles, which are essential for solubilizing membrane proteins, thereby stabilizing their native structures for detailed analysis. This micellar environment is crucial for studying the orientation and conformational dynamics of peptides and proteins .

Drug Delivery Systems

In pharmaceutical applications, DPC-d38 is explored for its potential in drug delivery systems. Its surfactant properties enhance the solubility of hydrophobic drugs, improving their bioavailability. Research indicates that DPC-d38 can encapsulate therapeutic agents, facilitating targeted delivery and controlled release within biological systems .

Industrial Applications

Beyond academic research, DPC-d38 finds utility in various industrial formulations:

- Detergents and Cleaning Agents : Its surfactant characteristics make it suitable for developing effective cleaning products that require emulsification and solubilization capabilities.

- Nanoparticle Synthesis : DPC-d38 is employed as a surfactant in the synthesis of nanoparticles, where it helps stabilize colloidal systems during the formation process.

Case Study 1: Retinoid Binding Site Analysis

In a detailed NMR study, researchers prepared a 180 mM solution of DPC-d38 in a phosphate buffer to investigate retinoid interactions with membrane proteins. The study utilized two-dimensional total correlation spectroscopy (TOCSY) to map out binding interactions, providing critical insights into the structural dynamics influenced by retinoid binding .

Case Study 2: Hunter-Killer Peptides

Research involving hunter-killer peptides demonstrated that these peptides adopt specific helical conformations when associated with DPC-d38 micelles. Circular dichroism spectroscopy was employed to monitor these conformational changes, revealing that the peptides exhibit enhanced activity when incorporated into the micellar environment provided by DPC-d38 .

Mécanisme D'action

Dodecylphosphocholine-d38 exerts its effects by interacting with membrane proteins and altering their structure and function. The deuterium atoms in the compound enhance its stability and make it suitable for NMR studies. The molecular targets include various membrane-bound enzymes and receptors, which are crucial for cellular signaling and function .

Comparaison Avec Des Composés Similaires

Composés similaires

Dodécylphosphocholine : La forme non deutérée du composé, largement utilisée dans des applications similaires.

Dodécylsulfate de sodium : Un autre tensioactif utilisé dans la recherche biochimique.

Triton X-100 : Un tensioactif non ionique utilisé dans l'étude des protéines membranaires.

Unicité

La Dodécylphosphocholine-d38 est unique en raison de sa teneur en deutérium, ce qui la rend très adaptée aux études de RMN. La présence d'atomes de deutérium améliore la stabilité du composé et offre une meilleure résolution dans les spectres de RMN par rapport à ses analogues non deutérés .

Activité Biologique

Dodecylphosphorylcholine-d38 (DPC-d38) is a deuterated derivative of dodecylphosphocholine (DPC), a synthetic phospholipid commonly used in biochemistry and molecular biology. Its unique properties make it a valuable tool in the study of membrane interactions, protein dynamics, and drug delivery systems. This article reviews the biological activity of DPC-d38, focusing on its mechanisms of action, applications in research, and relevant case studies.

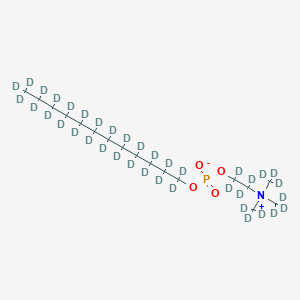

DPC-d38 has the following chemical structure:

- Molecular Formula :

- Molecular Weight : 389.70 g/mol

- Deuteration : 98 atom % D

The compound consists of a dodecyl chain linked to a phosphorylcholine head group, which imparts amphiphilic properties conducive to micelle formation in aqueous solutions. This property is crucial for its role as a surfactant and in membrane studies.

2.1 Membrane Interaction

DPC-d38 interacts with biological membranes through several mechanisms:

- Micelle Formation : In aqueous environments, DPC-d38 can form micelles that encapsulate hydrophobic molecules, facilitating their solubilization and transport across membranes .

- Membrane Disruption : It can disrupt lipid bilayers, which is particularly relevant in antimicrobial applications where it promotes the leakage of cellular contents from pathogens .

2.2 Antimicrobial Properties

Research has demonstrated that DPC-d38 exhibits antimicrobial activity against various pathogens. Its mechanism involves:

- Peptide-Micelle Interactions : Studies utilizing molecular dynamics simulations have shown that antimicrobial peptides associate with DPC micelles, leading to structural changes that enhance their ability to disrupt microbial membranes .

- Cytotoxicity : The compound's ability to form pores in bacterial membranes has been linked to its cytotoxic effects on both prokaryotic and eukaryotic cells .

3. Applications in Research

DPC-d38 is widely used in various fields of biological research:

- NMR Studies : Its deuterated form is particularly useful in nuclear magnetic resonance (NMR) spectroscopy for studying membrane proteins and dynamics due to its enhanced signal clarity .

- Drug Delivery Systems : DPC-d38 serves as a model compound for developing drug delivery systems that exploit its micelle-forming capabilities to enhance bioavailability and targeted delivery of therapeutic agents .

4.1 Antimicrobial Peptide Studies

A significant study focused on the interaction between DPC-d38 micelles and the antimicrobial peptide Maculatin 1.1 revealed critical insights into how these peptides adopt specific conformations upon binding to micelles, enhancing their antimicrobial efficacy . The study utilized NMR spectroscopy to demonstrate that the presence of DPC-d38 significantly stabilizes the peptide structure, facilitating its interaction with microbial membranes.

4.2 Drug Delivery Research

Another case study explored the use of DPC-d38 in optimizing drug delivery systems for anticancer therapies. Researchers found that by adjusting the ratios of DPC-d38 with other surfactants, they could enhance the encapsulation efficiency and release profiles of chemotherapeutic agents, leading to improved therapeutic outcomes in vitro .

5. Conclusion

This compound is a versatile compound with significant biological activity, particularly in membrane interactions and antimicrobial applications. Its unique properties as a surfactant and its effectiveness in enhancing drug delivery systems make it an essential tool in biochemical research. Ongoing studies continue to explore its potential applications, particularly in developing novel therapeutic strategies against resistant pathogens.

Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₃₀NO₄P |

| Molecular Weight | 389.70 g/mol |

| Deuteration | 98 atom % D |

| Applications | NMR, Drug Delivery |

| Application | Description |

|---|---|

| Antimicrobial Studies | Disrupts microbial membranes |

| NMR Spectroscopy | Studies membrane proteins |

| Drug Delivery Systems | Enhances bioavailability |

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-16-21-23(19,20)22-17-15-18(2,3)4/h5-17H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHFVMDLPTZDOI-DHIOKLJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)([O-])OC([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583852 | |

| Record name | (~2~H_25_)Dodecyl 2-{tris[(~2~H_3_)methyl]azaniumyl}(~2~H_4_)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130890-78-7 | |

| Record name | (~2~H_25_)Dodecyl 2-{tris[(~2~H_3_)methyl]azaniumyl}(~2~H_4_)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.